molecular formula C22H22N2O4S B10882807 (3-Methoxyphenyl)[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]methanone

(3-Methoxyphenyl)[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]methanone

Cat. No.: B10882807
M. Wt: 410.5 g/mol
InChI Key: ZIAVGUXWXHOGNX-UHFFFAOYSA-N
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Description

(3-METHOXYPHENYL)[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]METHANONE is a complex organic compound that features a methoxyphenyl group, a naphthylsulfonyl group, and a piperazino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-METHOXYPHENYL)[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]METHANONE typically involves multiple steps:

    Formation of the Methoxyphenyl Intermediate: The starting material, 3-methoxyphenol, undergoes a Friedel-Crafts acylation to introduce a carbonyl group.

    Synthesis of the Naphthylsulfonyl Intermediate: 2-naphthylamine is sulfonylated using sulfonyl chloride to form the naphthylsulfonyl group.

    Formation of the Piperazino Intermediate: Piperazine is reacted with a suitable alkylating agent to introduce the desired substituents.

    Coupling Reaction: The methoxyphenyl, naphthylsulfonyl, and piperazino intermediates are coupled under specific conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of (3-METHOXYPHENYL)[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]METHANONE may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the substituents introduced.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Pharmacology: The compound has potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biochemical Studies: It can be used to study the interactions between small molecules and biological macromolecules.

Medicine

    Drug Development:

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3-METHOXYPHENYL)[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could inhibit an enzyme by binding to its active site, preventing the enzyme from catalyzing its substrate.

Comparison with Similar Compounds

Similar Compounds

    (3-METHOXYPHENYL)[4-(2-NAPHTHYLSULFONYL)PIPERIDINO]METHANONE: Similar structure but with a piperidino group instead of a piperazino group.

    (3-METHOXYPHENYL)[4-(2-NAPHTHYLSULFONYL)MORPHOLINO]METHANONE: Similar structure but with a morpholino group instead of a piperazino group.

Uniqueness

    Structural Features: The presence of both methoxyphenyl and naphthylsulfonyl groups in conjunction with a piperazino group makes (3-METHOXYPHENYL)[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]METHANONE unique.

    Reactivity: The combination of these functional groups provides unique reactivity patterns, making it a versatile compound in various chemical reactions.

Properties

Molecular Formula

C22H22N2O4S

Molecular Weight

410.5 g/mol

IUPAC Name

(3-methoxyphenyl)-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)methanone

InChI

InChI=1S/C22H22N2O4S/c1-28-20-8-4-7-19(15-20)22(25)23-11-13-24(14-12-23)29(26,27)21-10-9-17-5-2-3-6-18(17)16-21/h2-10,15-16H,11-14H2,1H3

InChI Key

ZIAVGUXWXHOGNX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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